6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C12H10FN3OS and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a drug can be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolism by the liver, and excretion by the kidneys .
Result of Action
Based on the known activities of similar 2-aminothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . The compound’s interactions with these enzymes can inhibit their activity, leading to potential antimicrobial effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s thiazole ring can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their catalytic activity . This inhibition can result in downstream effects such as reduced bacterial growth or altered cellular signaling.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be directed to specific organelles such as the mitochondria, where it exerts its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-8-4-9-6(1-2-11(17)15-9)3-7(8)10-5-18-12(14)16-10/h3-5H,1-2H2,(H2,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGOLNYATKFLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C3=CSC(=N3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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